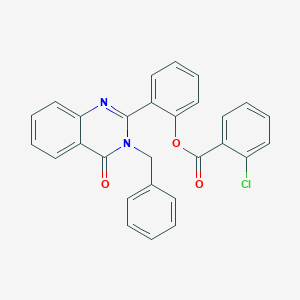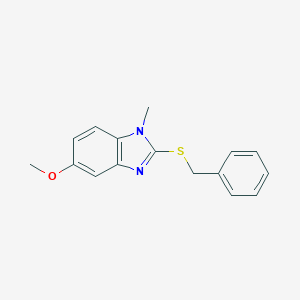![molecular formula C25H22N2O2 B378339 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE](/img/structure/B378339.png)
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is a complex organic compound with a unique structure that combines a cyclohexenone ring, a furonitrile moiety, and two phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexenone Ring: This step involves the reaction of a suitable diketone with an amine to form the cyclohexenone ring.
Introduction of the Furonitrile Moiety: The furonitrile group is introduced through a nucleophilic substitution reaction.
Attachment of Phenyl Groups: The phenyl groups are attached via Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-({2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}amino)-5,5-dimethyl-2-cyclohexen-1-one
- 4-{2-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-methyl-1-piperazinecarbothioamide
Uniqueness
2-[(5,5-DIMETHYL-3-OXO-1-CYCLOHEXENYL)AMINO]-4,5-DIPHENYL-3-FURONITRILE is unique due to its combination of a cyclohexenone ring, furonitrile moiety, and phenyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C25H22N2O2 |
|---|---|
Poids moléculaire |
382.5g/mol |
Nom IUPAC |
2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-4,5-diphenylfuran-3-carbonitrile |
InChI |
InChI=1S/C25H22N2O2/c1-25(2)14-19(13-20(28)15-25)27-24-21(16-26)22(17-9-5-3-6-10-17)23(29-24)18-11-7-4-8-12-18/h3-13,27H,14-15H2,1-2H3 |
Clé InChI |
OKNVRVKGXGRYKE-UHFFFAOYSA-N |
SMILES |
CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
SMILES canonique |
CC1(CC(=CC(=O)C1)NC2=C(C(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4)C#N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(1-naphthoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B378258.png)
![2,6-ditert-butyl-4-{2-[4-(dimethylamino)phenyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl}phenol](/img/structure/B378262.png)
![2,5-dichloro-N-[(3-chloro-1-benzothien-2-yl)methylene]aniline](/img/structure/B378263.png)

![2-[3-(4-Methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]phenyl 2-furoate](/img/structure/B378273.png)
![2-[(2-hydroxybenzoyl)amino]-N-(2-methoxyphenyl)benzamide](/img/structure/B378274.png)
![1-([1,1'-biphenyl]-4-ylcarbonyl)-2-(4-bromophenyl)-1,2-dihydro-4H-3,1-benzoxazin-4-one](/img/structure/B378276.png)
![2-[(benzylideneamino)oxy]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B378277.png)


![9-[2-(piperidin-1-yl)ethyl]-2-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]-9H-imidazo[1,2-a]benzimidazole](/img/structure/B378282.png)
![4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine](/img/structure/B378283.png)
![4-methyl-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B378284.png)
